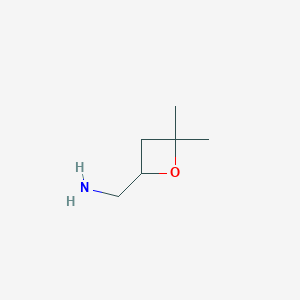

![molecular formula C6H11NO2S B1378967 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane CAS No. 1363381-29-6](/img/structure/B1378967.png)

6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane

Übersicht

Beschreibung

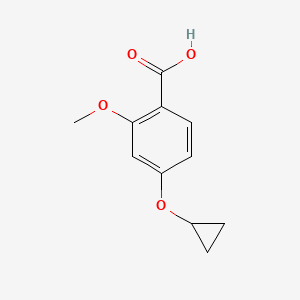

“6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane” is a chemical compound with the CAS RN®: 1363381-29-6 . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of “6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane” was reported in a study . The compound was synthesized in nine steps using 2,2-bis (bromomethyl)-1,3-propanediol as the starting material, with an overall yield of 31% .Molecular Structure Analysis

The molecular formula of “6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane” is C6H11NO2S . The molecular weight is 161.22 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane” include the treatment of dibromide with malonic ester under basic conditions .Wissenschaftliche Forschungsanwendungen

Fluorinated Building Blocks Synthesis

6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane is a core motif in the synthesis of new non-flattened amino group-containing building blocks and fluorinated analogs based on the spiro[3.3]heptane scaffold. These compounds, synthesized through deoxofluorination of carbonyl groups, are valuable in medicinal chemistry due to their unique three-dimensional shape and varied fluorine substitution patterns (Chernykh et al., 2016).

Sterically Constrained Amino Acids

The compound is instrumental in the synthesis of sterically constrained amino acids, such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid. These novel amino acids are used in chemistry, biochemistry, and drug design for their ability to add to the family of constrained amino acids (Radchenko, Grygorenko, & Komarov, 2010).

Glutamic Acid Analogs Synthesis

It also facilitates the creation of glutamic acid analogs based on the spiro[3.3]heptane skeleton, contributing to the development of tools for probing the topologies of various glutamate receptors. This application is particularly relevant in neuroscience research, where understanding receptor topologies is crucial (Radchenko, Grygorenko, & Komarov, 2008).

Coordination Chemistry

In coordination chemistry, 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane derivatives, such as chalcogen-containing spirocycles, serve as molecular rigid rods. These compounds, featuring nonplanar structures around a central tetrahedral carbon atom, are used to bridge transition metal centers, offering insights into molecular geometry and magnetic properties (Petrukhina, Henck, Li, Block, Jin, Zhang, & Clérac, 2005).

Drug Discovery Building Blocks

The synthesis of angular monoprotected diamines based on the spiro[3.3]heptane scaffold has revealed structural similarities with the cyclohexane scaffold, making derivatives of 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane valuable as building blocks in drug discovery. These findings suggest potential applications in optimizing the ADME parameters of lead compounds (Chernykh, Radchenko, Grygorenko, Daniliuc, Volochnyuk, & Komarov, 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

2,2-dioxo-2λ6-thiaspiro[3.3]heptan-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c7-5-1-6(2-5)3-10(8,9)4-6/h5H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJRKZAXSIGKLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12CS(=O)(=O)C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

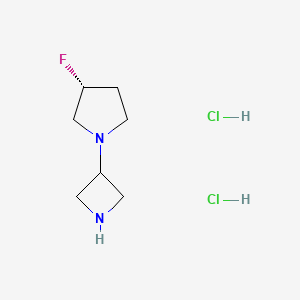

![1H-Pyrazolo[4,3-B]pyridine-7-carboxylic acid](/img/structure/B1378887.png)

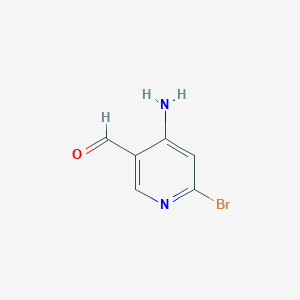

![Pyrazolo[1,5-a]pyrimidin-3-amine; trifluoroacetic acid](/img/structure/B1378888.png)

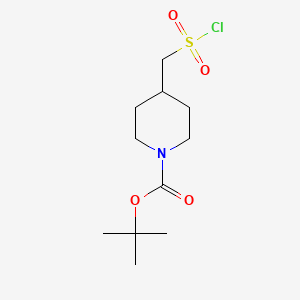

![8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B1378898.png)

![3-Azabicyclo[3.1.0]hexan-1-ylmethanol](/img/structure/B1378901.png)

![9-Bromo-2-iodo-10-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B1378903.png)